molecular formula C12H14N2O3 B2729857 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione CAS No. 1214695-74-5

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione

Cat. No.: B2729857
CAS No.: 1214695-74-5
M. Wt: 234.255
InChI Key: ZGFKYVXRLRKXAA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione typically involves the reaction of 4-methoxyaniline with methyl isocyanate to form an intermediate, which is then cyclized to yield the desired piperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione is unique due to its specific piperazine-based structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKYVXRLRKXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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